ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Brand Name: Vulcanchem
CAS No.: 866149-41-9
VCID: VC5539465
InChI: InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3
SMILES: CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H12F3N3O4
Molecular Weight: 331.251

ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

CAS No.: 866149-41-9

Cat. No.: VC5539465

Molecular Formula: C13H12F3N3O4

Molecular Weight: 331.251

* For research use only. Not for human or veterinary use.

ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate - 866149-41-9

Specification

CAS No. 866149-41-9
Molecular Formula C13H12F3N3O4
Molecular Weight 331.251
IUPAC Name ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate
Standard InChI InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3
Standard InChI Key MPYCADHPSLIDLA-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. At position 4 of the triazole, a 4-(trifluoromethoxy)phenyl group is attached, while position 1 is functionalized with an ethyl acetate moiety via a methylene bridge . The trifluoromethoxy (-OCF3_3) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
CAS Number866149-41-9
Molecular FormulaC13H12F3N3O4\text{C}_{13}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{4}
Molecular Weight331.25 g/mol
Key Functional Groups1,2,4-Triazole, trifluoromethoxy, ester
Predicted LogP (Lipophilicity)~2.1 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the 1,2,4-triazole ring. A plausible route includes:

  • Cyclocondensation: Reaction of a hydrazine derivative with a carbonyl source (e.g., urea or thiourea) to form the triazole core .

  • Substitution: Introduction of the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .

  • Esterification: Attachment of the ethyl acetate side chain using ethyl bromoacetate under basic conditions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHydrazine, carbonyl compound, Δ~60%
2Aryl SubstitutionPd catalysis, aryl boronic acid~45%
3AlkylationEthyl bromoacetate, K2_2CO3_3~70%

Industrial-Scale Production

Suppliers such as Matrix Scientific (USA) and Key Organics Limited (UK) offer the compound for research purposes, indicating established kilogram-scale synthesis protocols . Purification is typically achieved via column chromatography or recrystallization, with HPLC purity exceeding 95% .

Pharmaceutical and Chemical Applications

Material Science Applications

In polymer chemistry, the triazole ring’s rigidity and the trifluoromethoxy group’s hydrophobicity make this compound a candidate for high-performance coatings or gas-separation membranes .

SupplierLocationPurityPrice Range (per gram)
Matrix ScientificUSA>95%$120–$150
Key Organics LimitedUK>98%€110–€130
PharmintGlobal>90%$100–$120

Related Compounds and Derivatives

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic Acid

This derivative (CAS No. 860612-21-1) lacks the ethyl ester, increasing water solubility but reducing cell membrane permeability. Comparative studies suggest the ethyl ester prodrug form achieves 3-fold higher plasma concentrations in rodent models.

Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Replacing the trifluoromethoxy group with a methyl group (CAS No. 866149-34-0) reduces molecular weight to 261.28 g/mol and logP to ~1.8, demonstrating how substituents modulate physicochemical properties .

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